1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-dichlorophenyl)sulfonyl)-1,4-diazepane
Description
1-((1H-Imidazol-4-yl)sulfonyl)-4-((2,5-dichlorophenyl)sulfonyl)-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane core (a seven-membered ring with two nitrogen atoms) substituted with two sulfonyl groups. Sulfonyl groups are known to enhance metabolic stability and electron-withdrawing properties, which may influence reactivity and biological target interactions.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N4O4S2/c15-11-2-3-12(16)13(8-11)25(21,22)19-4-1-5-20(7-6-19)26(23,24)14-9-17-10-18-14/h2-3,8-10H,1,4-7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYPSTDCIKLEHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-dichlorophenyl)sulfonyl)-1,4-diazepane represents a novel class of sulfonamide derivatives that have garnered attention due to their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 398.5 g/mol. The structure features an imidazole ring and two sulfonyl groups attached to a diazepane backbone, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂Cl₂N₄O₄S₂ |
| Molecular Weight | 398.5 g/mol |
| XLogP3-AA | 2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 4 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by interfering with folic acid synthesis in bacteria, a mechanism that is crucial for their survival.
Antiproliferative Effects
Research has demonstrated that certain imidazole-containing compounds possess antiproliferative effects against various cancer cell lines. The activity is often linked to the ability of these compounds to induce apoptosis and inhibit cell cycle progression.
Case Study: Antiproliferative Activity
In a study evaluating the antiproliferative effects of related compounds on human cancer cell lines, it was observed that the imidazole derivatives exhibited IC50 values in the micromolar range, indicating effective inhibition of cell proliferation. The mechanisms involved include the activation of caspase pathways leading to programmed cell death.
Antioxidant Properties
Compounds with imidazole and sulfonamide moieties have also been reported to exhibit antioxidant activities. This is particularly relevant in the context of oxidative stress-related diseases.
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Induction of Apoptosis : The imidazole ring may interact with cellular targets that promote apoptosis in cancer cells.
- Antioxidant Activity : The presence of electron-rich moieties allows for scavenging of free radicals.
Comparison with Similar Compounds
Structural Analogues from Published Literature
Imidazole Derivatives with Nitro/Arylethanol Substituents ()
Compounds such as 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols () share the imidazole core but differ in substituents. Key distinctions:
- Functional Groups : The nitro group in compounds is strongly electron-withdrawing, whereas the target compound’s sulfonyl groups offer both electron withdrawal and enhanced solubility.
- Biological Activity : Nitroimidazole derivatives are often associated with antimicrobial activity due to redox cycling properties. In contrast, sulfonyl groups in the target compound may improve metabolic stability, reducing toxicity risks .
Benzo[b][1,4]diazepin and Oxazepin Derivatives ()
Heterocycles like 4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin () feature fused aromatic systems. Key comparisons:
- Ring Flexibility : The target compound’s 1,4-diazepane is a saturated, flexible ring, while benzo-fused diazepines () are rigid. Flexibility may enhance conformational adaptability for target binding.
- Substituent Effects : Coumarin and tetrazole groups in compounds introduce fluorescence and hydrogen-bonding diversity, whereas the dichlorophenyl-sulfonyl group in the target compound prioritizes lipophilicity and halogen bonding .
Triphenylimidazole Derivatives ()
Compounds such as 1-(naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole () highlight imidazole cores with aryl substituents. Differences include:
- Sulfonyl vs.
- Synthetic Routes : employs condensation reactions, while the target compound’s synthesis likely involves sulfonylation steps, reflecting divergent reactivity profiles .
Table 1: Structural and Functional Comparison
Table 2: Estimated Physicochemical Properties
Research Findings and Implications
- Sulfonyl Group Advantages : Compared to nitro groups (), sulfonyl moieties in the target compound may reduce toxicity and improve pharmacokinetics.
- Diazepane Flexibility : The saturated 1,4-diazepane core likely offers better target accommodation than rigid benzo-fused systems (), though this may trade off with binding specificity.
Preparation Methods
Diazepane Ring Formation Strategies
The synthesis of 1,4-diazepane derivatives typically follows several established routes:
- Cyclization of linear diamines with appropriate leaving groups
- Ring expansion of piperazine derivatives
- Reductive amination approaches
- Intramolecular cyclization of bifunctional precursors
For the specific case of sulfonylated diazepanes, the synthesis generally involves either:
- Initial formation of the diazepane ring followed by selective sulfonylation
- Formation of sulfonylated precursors followed by cyclization to form the diazepane ring
Sulfonylation Reaction Fundamentals
Sulfonylation reactions represent a critical step in the synthesis of compounds like this compound. The general approach involves the reaction of an amine with a sulfonyl chloride derivative in the presence of a base. The reaction proceeds via nucleophilic substitution where the nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.
Table 1. Common Reagents and Conditions for Sulfonylation Reactions
| Sulfonylating Agent | Base | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|
| Arylsulfonyl chloride | Triethylamine | Dichloromethane | 0°C to RT | 70-85% |
| Arylsulfonyl chloride | Pyridine | Pyridine | 0°C to RT | 65-80% |
| Heteroarylsulfonyl chloride | Potassium carbonate | Acetonitrile | RT | 60-75% |
| Sulfonyl chloride | DIPEA | THF | -10°C to RT | 75-90% |
| Sulfonyl chloride | NaH | DMF | 0°C | 80-95% |
Preparation Methods for this compound
Sequential Sulfonylation Method
Based on approaches used for similar compounds, a viable synthetic route involves sequential sulfonylation of a 1,4-diazepane precursor. This method leverages the differential reactivity of the two nitrogen atoms in the diazepane ring.
Step 1: Preparation of 1-(2,5-dichlorophenyl)sulfonyl-1,4-diazepane
The first step involves selective sulfonylation of one nitrogen in the diazepane ring using 2,5-dichlorobenzenesulfonyl chloride.
1,4-Diazepane + 2,5-dichlorobenzenesulfonyl chloride → 1-(2,5-dichlorophenyl)sulfonyl-1,4-diazepane
Procedure:
- To a solution of 1,4-diazepane (1.0 eq) in dichloromethane (10 mL/mmol), add triethylamine (1.2 eq) at 0°C
- Add 2,5-dichlorobenzenesulfonyl chloride (1.05 eq) dropwise as a solution in dichloromethane
- Allow the reaction to warm to room temperature and stir for 6-8 hours
- Monitor by TLC until completion
- Quench with water, extract with dichloromethane, dry over Na₂SO₄, and concentrate
- Purify by column chromatography (hexane/ethyl acetate gradient)
Step 2: Preparation of this compound
The second step involves sulfonylation of the remaining nitrogen using 1H-imidazole-4-sulfonyl chloride.
1-(2,5-dichlorophenyl)sulfonyl-1,4-diazepane + 1H-imidazole-4-sulfonyl chloride → this compound
Procedure:
- To a solution of 1-(2,5-dichlorophenyl)sulfonyl-1,4-diazepane (1.0 eq) in THF (8 mL/mmol), add potassium carbonate (2.0 eq) at room temperature
- Add 1H-imidazole-4-sulfonyl chloride (1.1 eq) in portions over 15 minutes
- Stir the reaction mixture at room temperature for 12-16 hours
- Monitor by TLC until completion
- Filter off inorganic salts, concentrate the filtrate, and purify by recrystallization from suitable solvent (e.g., ethanol/water)
Parallel Synthesis Approach
This alternative approach involves the parallel synthesis of two sulfonylated fragments followed by coupling to form the diazepane ring.
Step 1: Preparation of N-(2-aminoethyl)-2,5-dichlorobenzenesulfonamide
N-Boc-ethylenediamine + 2,5-dichlorobenzenesulfonyl chloride → N-Boc-N'-(2,5-dichlorobenzenesulfonyl)ethylenediamine
Then deprotection:
N-Boc-N'-(2,5-dichlorobenzenesulfonyl)ethylenediamine → N-(2-aminoethyl)-2,5-dichlorobenzenesulfonamide
Step 2: Preparation of N-(3-bromopropyl)-1H-imidazole-4-sulfonamide
N-Boc-3-bromopropylamine + 1H-imidazole-4-sulfonyl chloride → N-Boc-N'-(1H-imidazole-4-sulfonyl)-3-bromopropylamine
Then deprotection:
N-Boc-N'-(1H-imidazole-4-sulfonyl)-3-bromopropylamine → N-(3-bromopropyl)-1H-imidazole-4-sulfonamide
Step 3: Ring closure to form this compound
N-(2-aminoethyl)-2,5-dichlorobenzenesulfonamide + N-(3-bromopropyl)-1H-imidazole-4-sulfonamide → this compound
Protection/Deprotection Strategy
This method utilizes protecting group chemistry to control the regioselectivity of sulfonylation reactions.
Step 1: Protection of one nitrogen in 1,4-diazepane
1,4-Diazepane + Boc₂O → 1-Boc-1,4-diazepane
Step 2: Sulfonylation with 2,5-dichlorobenzenesulfonyl chloride
1-Boc-1,4-diazepane + 2,5-dichlorobenzenesulfonyl chloride → 1-Boc-4-(2,5-dichlorophenyl)sulfonyl-1,4-diazepane
Step 3: Deprotection of Boc group
1-Boc-4-(2,5-dichlorophenyl)sulfonyl-1,4-diazepane → 4-(2,5-dichlorophenyl)sulfonyl-1,4-diazepane
Step 4: Sulfonylation with 1H-imidazole-4-sulfonyl chloride
4-(2,5-dichlorophenyl)sulfonyl-1,4-diazepane + 1H-imidazole-4-sulfonyl chloride → this compound
Table 2. Comparative Analysis of Different Preparation Methods
| Method | Advantages | Disadvantages | Estimated Overall Yield | Reagent Complexity |
|---|---|---|---|---|
| Sequential Sulfonylation | Simple procedure, fewer steps | Potential for double sulfonylation at same nitrogen | 55-65% | Moderate |
| Parallel Synthesis | Better control over regioselectivity | More steps, lower overall yield | 40-50% | High |
| Protection/Deprotection | High regioselectivity, cleaner reactions | Additional protection/deprotection steps | 45-55% | Moderate |
Preparation of Key Intermediates
Synthesis of 1H-imidazole-4-sulfonyl Chloride
The preparation of 1H-imidazole-4-sulfonyl chloride is a critical step in the synthesis of the target compound. This intermediate can be prepared through the following sequence:
Step 1: Synthesis of 1H-imidazole-4-sulfonic acid
1H-imidazole + chlorosulfonic acid → 1H-imidazole-4-sulfonic acid
Procedure:
- Slowly add 1H-imidazole (1.0 eq) to chlorosulfonic acid (5.0 eq) at 0°C
- Warm to room temperature and stir for 2-3 hours
- Pour onto ice, neutralize with sodium bicarbonate
- Extract the product, which may require ion-exchange chromatography
Step 2: Conversion to sulfonyl chloride
1H-imidazole-4-sulfonic acid + thionyl chloride → 1H-imidazole-4-sulfonyl chloride
Procedure:
Protection of Imidazole Nitrogen
In some synthetic routes, protecting the imidazole NH group might be necessary to prevent side reactions:
1H-imidazole-4-sulfonyl chloride + trityl chloride → 1-trityl-1H-imidazole-4-sulfonyl chloride
Procedure:
- Dissolve 1H-imidazole-4-sulfonyl chloride (1.0 eq) in dry THF
- Add triethylamine (1.2 eq) followed by trityl chloride (1.1 eq)
- Stir at room temperature for 6-8 hours
- The protected intermediate can be used in sulfonylation reactions and deprotected later using mild acidic conditions
Optimization of Reaction Conditions
Solvent Effects
The choice of solvent significantly impacts the efficiency of sulfonylation reactions. Table 3 summarizes the effects of different solvents on the sulfonylation step:
Table 3. Solvent Effects on Sulfonylation Yield
| Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Observations |
|---|---|---|---|---|
| Dichloromethane | 6 | 0 to RT | 75-85 | Clean reaction, easy workup |
| THF | 8 | 0 to RT | 70-80 | Good solubility for reagents |
| Acetonitrile | 10 | RT | 65-75 | Moderate results |
| DMF | 4 | 0 to RT | 80-90 | Excellent yields but difficult purification |
| Toluene | 12 | RT to 80 | 60-70 | Requires heating for completion |
Base Selection
The base used in sulfonylation reactions can significantly affect both yield and selectivity:
Table 4. Effect of Different Bases on Sulfonylation
| Base | Equivalents | Reaction Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Triethylamine | 1.2 | 6-8 | 75-80 | Moderate |
| DIPEA | 1.2 | 6-8 | 80-85 | Good |
| Pyridine | 3.0 (as solvent) | 10-12 | 70-75 | Moderate |
| K₂CO₃ | 2.0 | 12-16 | 65-70 | Good |
| NaH | 1.1 | 3-4 | 85-90 | Poor (multiple sulfonylation) |
Temperature Control
Careful temperature control is essential for achieving good yields and selectivity, particularly for the sequential sulfonylation approach:
- First sulfonylation: Best performed at low temperature (0°C) initially, then warming to room temperature to ensure complete reaction
- Second sulfonylation: Usually requires room temperature or slight heating (30-40°C) for completion
- Cooling below -10°C during addition of sulfonyl chlorides can minimize formation of disulfonylated by-products at the same nitrogen
Purification and Characterization
Purification Techniques
The following purification methods are effective for obtaining high-purity this compound:
Column Chromatography :
- Stationary phase: Silica gel
- Mobile phase: Gradient elution with hexane/ethyl acetate or dichloromethane/methanol
Recrystallization :
- Solvent systems: Ethanol/water, ethyl acetate/hexane, or methanol/diethyl ether
- Typical procedure: Dissolve in minimum amount of hot solvent, cool slowly to room temperature, then refrigerate
Preparative HPLC :
- Column: C18 reversed-phase
- Mobile phase: Acetonitrile/water with 0.1% formic acid
- Detection: UV at 254 nm
Analytical Characterization
Table 5. Typical Analytical Data for this compound
| Analytical Method | Expected Results |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.3-12.5 (br s, 1H, imidazole NH), 8.0-8.1 (s, 1H, imidazole CH), 7.6-7.7 (m, 2H, aromatic), 7.3-7.4 (m, 1H, aromatic), 7.1-7.2 (d, 1H, imidazole CH), 3.3-3.5 (m, 8H, diazepane CH₂), 1.9-2.1 (m, 2H, diazepane CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 140-142 (aromatic C), 134-136 (aromatic C), 132-134 (imidazole C), 130-132 (aromatic CH), 128-130 (aromatic CH), 126-128 (aromatic CH), 119-121 (imidazole CH), 115-117 (imidazole CH), 47-50 (diazepane CH₂), 45-47 (diazepane CH₂), 42-44 (diazepane CH₂), 25-27 (diazepane CH₂) |
| HRMS (ESI) | [M+H]⁺ calculated for C₁₄H₁₇Cl₂N₄O₄S₂: 439.0068; Found: 439.0065 |
| IR (KBr, cm⁻¹) | 3200-3300 (NH stretch), 1320-1340 and 1140-1160 (SO₂ stretch), 750-770 (C-Cl stretch) |
| Melting Point | 165-170°C |
Quality Control Parameters
The following criteria should be established for quality control:
- Purity: >98% by HPLC
- Identity: Confirmed by NMR, MS, and IR
- Residual solvents: Within ICH guidelines
- Water content: <0.5% by Karl Fischer titration
- Heavy metals: <10 ppm
Comparative Analysis of Synthetic Routes
Table 6. Comprehensive Comparison of Different Synthetic Routes
| Parameter | Sequential Sulfonylation | Parallel Synthesis | Protection/Deprotection Strategy |
|---|---|---|---|
| Number of Steps | 2 main steps | 5 main steps | 4 main steps |
| Overall Yield | 55-65% | 40-50% | 45-55% |
| Reaction Time | 24-36 hours | 48-72 hours | 36-48 hours |
| Regioselectivity | Moderate | Good | Excellent |
| Scalability | Good | Moderate | Good |
| Reagent Cost | Moderate | High | Moderate-High |
| Purification Complexity | Moderate | High | Moderate |
| Reproducibility | Good | Moderate | Good |
Q & A
Q. What are the standard protocols for synthesizing 1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-dichlorophenyl)sulfonyl)-1,4-diazepane, and how can side reactions be minimized?
Synthesis typically involves sequential sulfonylation of the 1,4-diazepane core. The first step introduces the 1H-imidazol-4-yl sulfonyl group via reaction with imidazole sulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation. The second step uses 2,5-dichlorophenyl sulfonyl chloride, requiring controlled temperatures (0–5°C) and polar aprotic solvents like acetonitrile to suppress hydrolysis. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to remove unreacted sulfonyl chlorides and byproducts .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for verifying the diazepane ring conformation and sulfonyl group connectivity. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., ESI+ mode). Purity assessment requires reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, using a methanol/water gradient. Residual solvents and inorganic salts can be quantified via GC-MS and ion chromatography, respectively .
Q. What are the key physicochemical properties influencing its solubility and stability?
The compound’s solubility is pH-dependent due to the imidazole’s basicity (pKa ~6.5) and the sulfonyl groups’ hydrophilicity. It is sparingly soluble in water but dissolves in DMSO or methanol. Stability studies indicate degradation under strong acidic/basic conditions (pH <2 or >10) via sulfonyl group hydrolysis. Storage at –20°C in anhydrous DMSO under argon is recommended to prevent oxidation and moisture absorption .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing sterically hindered sulfonyl groups?
Steric hindrance from the 2,5-dichlorophenyl group complicates the second sulfonylation. Strategies include:
- Using excess sulfonyl chloride (1.5–2.0 equivalents) and extended reaction times (24–48 hours).
- Employing bulky bases like 2,6-lutidine to deprotonate the diazepane nitrogen without competing side reactions.
- Microwave-assisted synthesis (50–60°C, 30–60 minutes) to enhance reaction kinetics while minimizing decomposition .
Q. What mechanisms underlie its potential as a kinase inhibitor, and how can target selectivity be validated?
The compound’s diazepane core and sulfonyl groups mimic ATP-binding motifs in kinase active sites. In vitro kinase assays (e.g., ADP-Glo™) against panels like the KinomeScan® library can identify primary targets. Competitive binding studies with ATP analogs (e.g., [γ-³²P]ATP) and X-ray crystallography of inhibitor-enzyme complexes reveal binding modes. Selectivity is validated by comparing IC₅₀ values across kinases, with follow-up cellular assays (e.g., phosphorylation inhibition via Western blot) .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
Comparative studies with analogs (e.g., 4-(trifluoromethyl)phenyl or 3-chloro-2-methylphenyl sulfonyl derivatives) show that electron-withdrawing substituents (e.g., Cl, CF₃) enhance kinase affinity by strengthening hydrophobic interactions. For example, the 2,5-dichloro derivative exhibits a 10-fold lower IC₅₀ against MAPK1 compared to non-halogenated analogs. Molecular docking and free-energy perturbation (FEP) simulations can predict SAR trends .
Q. What experimental approaches resolve contradictions in reported enzymatic inhibition data?
Discrepancies may arise from assay conditions (e.g., ATP concentration, buffer pH). Standardization using the same enzyme source (e.g., recombinant human kinases) and ATP concentrations (near Km values) is critical. Orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement) confirm activity. Contradictions in IC₅₀ values should be analyzed using statistical tools like Bland-Altman plots .
Methodological Considerations
Q. How can researchers design stability-indicating assays for this compound?
Forced degradation studies (heat, light, pH extremes) followed by UPLC-MS/MS identify degradation products. A stability-indicating method uses a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile. Quantify intact compound and major degradants (e.g., hydrolyzed sulfonamides) using extracted ion chromatograms. Validation parameters include precision (RSD <2%), accuracy (90–110%), and LOQ (≤0.1 µg/mL) .
Q. What strategies mitigate cytotoxicity in cell-based assays while retaining target inhibition?
Dose-response curves in normal vs. cancer cell lines (e.g., HEK293 vs. HeLa) differentiate target-specific effects from general toxicity. Cytoprotective agents (e.g., N-acetylcysteine for ROS mitigation) or prodrug strategies (e.g., esterification of sulfonyl groups) can reduce off-target effects. Parallel RNAi knockdown of the target kinase validates mechanism-based cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
